molecular formula C21H28N2O2S2 B11458595 N-cyclopentyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide

N-cyclopentyl-N~2~-(thiophen-2-ylacetyl)-N~2~-(thiophen-2-ylmethyl)isovalinamide

Cat. No.: B11458595
M. Wt: 404.6 g/mol
InChI Key: PCMWZQUVHYXVHK-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]BUTANAMIDE is a complex organic compound featuring a cyclopentyl group, a thiophene ring, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]BUTANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of cyclopentanone with methylamine to form the cyclopentylmethylamine intermediate. This intermediate is then reacted with 2-bromo-2-methylbutanoic acid to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]BUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene rings and amide group play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]PROPIONAMIDE
  • N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]PENTANAMIDE

Uniqueness

N-CYCLOPENTYL-2-METHYL-2-[2-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl and thiophene moieties contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H28N2O2S2

Molecular Weight

404.6 g/mol

IUPAC Name

N-cyclopentyl-2-methyl-2-[(2-thiophen-2-ylacetyl)-(thiophen-2-ylmethyl)amino]butanamide

InChI

InChI=1S/C21H28N2O2S2/c1-3-21(2,20(25)22-16-8-4-5-9-16)23(15-18-11-7-13-27-18)19(24)14-17-10-6-12-26-17/h6-7,10-13,16H,3-5,8-9,14-15H2,1-2H3,(H,22,25)

InChI Key

PCMWZQUVHYXVHK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCC1)N(CC2=CC=CS2)C(=O)CC3=CC=CS3

Origin of Product

United States

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